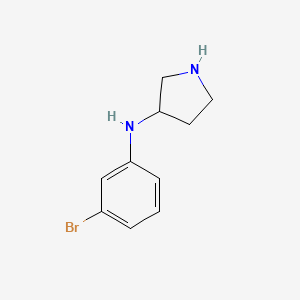

N-(3-bromophenyl)pyrrolidin-3-amine

Description

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides crucial structural verification for this compound through characteristic chemical shift patterns and coupling relationships. The aromatic region of the proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the meta-brominated benzene ring system, with chemical shifts typically appearing in the 6.5-8.0 parts per million range. The pyrrolidine ring protons manifest as complex multiplets in the aliphatic region, generally observed between 1.5-4.0 parts per million, reflecting the conformational flexibility and diverse chemical environments within the saturated heterocycle.

Carbon-13 nuclear magnetic resonance analysis reveals characteristic resonances for both aromatic and aliphatic carbon environments. The brominated aromatic carbons exhibit chemical shifts consistent with halogen substitution effects, while the pyrrolidine ring carbons appear in the typical aliphatic range of 20-80 parts per million. The carbon bearing the bromine substituent typically displays a significant downfield shift due to the electronegativity of the halogen, providing unambiguous identification of the substitution pattern.

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, establish definitive carbon-hydrogen connectivity patterns throughout the molecular framework. These advanced spectroscopic methods confirm the structural assignments and provide detailed information about through-space and through-bond relationships between different molecular fragments.

Infrared Absorption Signatures

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional group vibrations within the molecular structure. The nitrogen-hydrogen stretching vibrations associated with the amino functionality typically appear in the 3200-3500 wavenumber region, providing direct evidence for the presence of primary or secondary amine groups. The aromatic carbon-hydrogen stretching modes manifest as sharp absorption bands in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen stretches appear at slightly lower frequencies around 2800-3000 wavenumbers.

The aromatic carbon-carbon stretching vibrations produce characteristic bands in the 1400-1600 wavenumber region, with the specific pattern influenced by the meta-bromination substitution pattern. The carbon-bromine stretching mode typically appears as a strong absorption in the 500-700 wavenumber range, providing definitive confirmation of halogen incorporation. Ring deformation modes and bending vibrations contribute additional spectral features throughout the fingerprint region below 1400 wavenumbers.

Advanced infrared techniques, including attenuated total reflectance and gas-phase infrared spectroscopy, offer enhanced resolution and sensitivity for detailed vibrational analysis. These methods enable precise identification of conformational preferences and intermolecular interactions that influence the solid-state and solution-phase behavior of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and detailed fragmentation pathway information. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the intact molecule with appropriate isotopic patterns reflecting the presence of bromine. The characteristic bromine isotope pattern, showing peaks separated by two mass units with approximately 1:1 intensity ratio, serves as a definitive marker for bromine-containing fragments.

| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 241/243 | C₁₀H₁₃BrN₂⁺ | High |

| Base Peak | 226/228 | Loss of NH₃ | 100% |

| Fragment A | 184/186 | Brominated phenyl | Medium |

| Fragment B | 157 | Phenyl-NH-pyrrolidine | Low |

Collision-induced dissociation experiments reveal specific fragmentation pathways that provide structural confirmation and mechanistic insights. The primary fragmentation routes typically involve cleavage at the carbon-nitrogen bond connecting the aromatic and heterocyclic portions, generating characteristic brominated phenyl cations and pyrrolidine-derived fragments. These fragmentation patterns serve as diagnostic tools for structural verification and purity assessment.

High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurement, confirming the proposed structure within acceptable mass accuracy limits. Tandem mass spectrometry experiments provide additional structural details through systematic fragmentation analysis under controlled collision conditions.

Crystallographic and Conformational Studies

Crystallographic investigations of this compound provide detailed three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements. The solid-state conformation reveals the spatial relationship between the brominated aromatic ring and the pyrrolidine heterocycle, with the dihedral angle between these planes influencing the overall molecular geometry and potential for intermolecular interactions.

The bromine substitution at the meta position of the phenyl ring creates specific steric and electronic effects that influence the preferred conformational states. Crystal packing analysis reveals potential hydrogen bonding networks involving the amino functionalities, with nitrogen-hydrogen to nitrogen interactions contributing to crystal stability. The bromine atom may participate in halogen bonding interactions with electronegative atoms in neighboring molecules, creating additional stabilization in the solid state.

Conformational analysis through computational methods and experimental techniques demonstrates the dynamic nature of the pyrrolidine ring system, which can adopt multiple puckered conformations. The barrier to ring interconversion and the preferred conformational states significantly influence the compound's chemical reactivity and biological activity profiles. Variable-temperature nuclear magnetic resonance studies provide insights into conformational exchange processes and activation barriers.

Computational Modeling of Electronic Structure

Quantum mechanical calculations using density functional theory methods provide detailed insights into the electronic structure and molecular properties of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reveal important information about the compound's electronic characteristics, including its tendency toward oxidation or reduction processes. The electron density distribution maps demonstrate the influence of the bromine substituent on the aromatic ring's electronic properties.

Electrostatic potential surface calculations identify regions of positive and negative charge accumulation, providing insights into potential sites for intermolecular interactions and chemical reactivity. The bromine atom's high electronegativity creates a significant dipole moment within the molecule, influencing its behavior in polar environments and potential for specific binding interactions.

Natural bond orbital analysis reveals the hybridization states and atomic charges throughout the molecular framework, confirming the electronic effects of functional group substitutions. The calculated dipole moment and polarizability values provide quantitative measures of the compound's electronic properties, enabling prediction of solubility behaviors and intermolecular interaction strengths. Molecular orbital visualizations demonstrate the delocalization patterns and electronic communication pathways between the aromatic and heterocyclic components.

Properties

IUPAC Name |

N-(3-bromophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12-13H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRQCZKFYOREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379367-65-3 | |

| Record name | N-(3-bromophenyl)pyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Features:

- Starting Materials: 3-bromobenzene derivatives (e.g., 3-bromoiodobenzene or 3-bromobromobenzene) and pyrrolidin-3-amine or its protected derivatives.

- Catalysts: Palladium complexes such as Pd(OAc)₂ with phosphine ligands.

- Bases: Commonly used bases include sodium tert-butoxide or potassium carbonate.

- Solvents: Toluene, dioxane, or ethanol.

- Temperature: Typically 80–110 °C.

- Reaction Time: 8–24 hours depending on substrate reactivity.

Representative Procedure (Adapted from Related Aminopyrimidine Synthesis):

- Intermediates like 2a–2r (aryl halide derivatives) are reacted with pyrrolidin-3-amine derivatives in dry ethanol with catalytic Pd and base.

- The reaction mixture is heated in a sealed tube at 110 °C for about 8 hours.

- After cooling, the product precipitates and is isolated by filtration and washing.

- Yields range from 83% to 92% for analogous compounds, indicating high efficiency.

Nucleophilic Aromatic Substitution (SNAr) Method

In cases where the aromatic ring is activated or contains suitable leaving groups, nucleophilic aromatic substitution can be employed:

- The 3-bromophenyl halide or activated derivative reacts with pyrrolidin-3-amine.

- Reaction conditions include acidic or neutral solvents, sometimes with heating.

- Protection of the amine group may be necessary to avoid side reactions.

- This method is less common for 3-bromophenyl derivatives due to the moderate reactivity of bromine but can be facilitated by electron-withdrawing groups on the aromatic ring.

Protection and Deprotection Strategies

To achieve regioselective amination and to improve yields, protection of the pyrrolidin-3-amine nitrogen is often employed:

- Common protecting groups include carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc).

- Protection allows selective reaction at the desired amine position.

- After coupling, deprotection is carried out using acidic conditions such as trifluoroacetic acid or hydrochloric acid in solvents like methylene chloride, ethanol, or water mixtures.

- Reaction temperatures range from 0 °C to 100 °C, with optimal conditions often between 20 °C and 100 °C.

- Reaction times for deprotection vary from 1 to 12 hours, commonly 3 to 8 hours.

Catalytic Hydrogenation for Deprotection

When carbobenzoxy protecting groups are used, catalytic hydrogenation is a preferred method for deprotection:

- The protected intermediate is dissolved in methanol.

- 10% Pd/C catalyst is added.

- Hydrogen gas is bubbled through at room temperature (20–30 °C) under atmospheric pressure.

- Reaction time is typically 3–8 hours.

- The reaction progress is monitored by HPLC.

- The deprotected amine is obtained as a colorless oil or solid with yields up to 94%.

Comparative Data Table of Preparation Methods

| Preparation Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Buchwald–Hartwig Coupling | Pd catalyst, phosphine ligand, base (NaOtBu), toluene or EtOH, 110 °C, 8 h | 83–92 | High yield, mild conditions, widely applicable |

| Nucleophilic Aromatic Substitution | Acidic or neutral solvent, heating (20–100 °C), protected amine often required | Variable | Less common for bromophenyl, needs activation |

| Protection (Cbz or Boc) | Reaction with protecting reagent, mild base, room temp to 50 °C | High | Enables selective amination |

| Deprotection (Acidic) | HCl or trifluoroacetic acid in solvents like MeOH, DCM, 20–100 °C, 3–8 h | High | Efficient removal of protecting groups |

| Catalytic Hydrogenation | 10% Pd/C, H2 gas, MeOH, 20–30 °C, 3–8 h | Up to 94 | Clean deprotection, minimal side products |

Research Findings and Advantages

- The Buchwald–Hartwig amination method offers high yields and operational simplicity, making it the preferred route for synthesizing this compound and related compounds.

- Protection/deprotection strategies ensure high regio- and stereoselectivity, minimizing by-products and improving optical purity when chiral amines are involved.

- Catalytic hydrogenation is an effective deprotection method that preserves the integrity of the amine and aromatic bromide functionalities.

- The choice of solvent and reaction temperature critically affects the reaction rate and yield; ethanol and toluene are commonly favored solvents for coupling reactions.

- Acidic deprotection conditions are versatile and compatible with various protecting groups and substrates.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-

Biological Activity

N-(3-bromophenyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrrolidine ring substituted with a bromophenyl group. The presence of the bromine atom may enhance its lipophilicity and influence its interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety may form hydrogen bonds with amino acid side chains. These interactions can modulate protein activity, leading to various biological effects.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting enhanced efficacy against resistant strains .

2. Anticancer Properties

Pyrrolidine derivatives have been investigated for their anticancer properties. This compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Inhibition of DHFR leads to reduced folate levels, thereby impairing cell proliferation .

3. Neuropharmacological Effects

The compound's potential as a neuroactive agent has been explored in various models. Pyrrolidine derivatives have shown promise in anticonvulsant activity, potentially modulating voltage-gated sodium channels and calcium channels, which are crucial for neuronal excitability . This suggests that this compound may have therapeutic applications in epilepsy and other neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Substituents on the pyrrolidine ring and variations in the bromophenyl group can significantly affect potency and selectivity. For example:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases lipophilicity and potential receptor binding |

| Alkyl groups | May enhance solubility and bioavailability |

| Aromatic rings | Can improve π-π stacking interactions with targets |

Case Studies

- Antimicrobial Efficacy : A study evaluating various pyrrolidine derivatives found that compounds similar to this compound exhibited potent antibacterial activity against A. baumannii, outperforming traditional antibiotics .

- Anticancer Activity : Research on thiosemicarbazone derivatives indicated that modifications to the pyrrolidine structure could enhance DHFR inhibition, suggesting potential pathways for developing more effective anticancer agents based on this compound .

Scientific Research Applications

Medicinal Chemistry

N-(3-bromophenyl)pyrrolidin-3-amine has been investigated for its potential as a pharmacological agent. Its structure allows it to act as a ligand for various receptors, which can modulate biological pathways relevant to disease states.

Key Findings:

- Ligand Activity: The compound has shown promise in receptor binding studies, particularly in modulating neuropeptide systems involved in stress responses and appetite control .

- Therapeutic Potential: It is being explored for its role in developing treatments for metabolic disorders and conditions related to antipsychotic drug-induced weight gain .

Biological Studies

Research has indicated that this compound may possess significant biological activity. It has been evaluated for its effects on various physiological processes.

Case Study:

In studies focusing on the relaxin-3/RXFP3 system, compounds similar to this compound demonstrated antagonist properties that could inhibit food intake and influence weight management in animal models. This suggests a potential application in treating obesity and metabolic syndrome .

Material Science

The compound is also utilized in synthesizing specialty chemicals and materials. Its ability to form stable complexes with other organic molecules makes it valuable in developing new materials with specific properties.

Applications:

- Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

- Chemical Modifications: The bromine atom can be substituted with various functional groups through nucleophilic substitution reactions, enhancing its versatility in chemical applications .

Data Tables

Comparison with Similar Compounds

1-benzyl-N-(3-chloro-2-fluorophenyl)pyrrolidin-3-amine ()

- Structure : Differs by substitution of bromine with chlorine and fluorine on the phenyl ring and the addition of a benzyl group to the pyrrolidine nitrogen.

- Properties: The chloro and fluoro substituents reduce molecular weight (MW = 304.8 g/mol) compared to the brominated analog.

- Synthesis : Likely involves palladium-catalyzed coupling or nucleophilic substitution, similar to methods for 3-bromoaniline derivatives .

(3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine ()

- Structure : Incorporates a bromopyrimidine ring and dichlorobenzyl group, adding complexity.

- Activity : Functions as a negative allosteric modulator (NAM) of mGlu receptors, highlighting the role of halogenated aryl groups in receptor binding .

- Thermal Stability : Methanesulfonate salt formation (as in LY2389575) improves crystallinity and stability, a strategy applicable to the target compound .

Heterocyclic Amine Derivatives

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

- Structure : Replaces pyrrolidine with a dihydropyridine carboxamide.

- Crystallography: Exhibits near-planar conformation (dihedral angle = 8.38°) due to π-conjugation, contrasting with the non-planar pyrrolidine ring in the target compound. Intra- and intermolecular N–H···O hydrogen bonds enhance stability .

- Synthesis Yield : Moderate yields (e.g., 17.9% in ) suggest challenges in isolating brominated amines, necessitating optimized purification methods .

Quinoxaline-pyrrolidine Derivatives ()

- Structure: Features a quinoxaline ring fused to pyrrolidine.

- Biological Activity : Demonstrates antibacterial properties, suggesting that bromophenyl-pyrrolidine analogs may also exhibit antimicrobial effects .

- Synthesis : Uses polymer-supported reagents (e.g., PL-TEA) for efficient amidation, a scalable approach relevant to modifying the target compound’s amine group .

Functional Group and Reactivity Comparisons

Halogen Effects

- Bromine vs. Chlorine/Fluorine: Bromine’s higher atomic weight and polarizability may enhance van der Waals interactions in biological targets compared to lighter halogens.

- Electronic Effects : The electron-withdrawing nitro group in N-(3-bromophenyl)-6-nitroquinazolin-4-amine () reduces basicity of the amine, whereas the target compound’s unmodified amine retains stronger nucleophilicity .

Amine Modifications

- Secondary vs. Tertiary Amines : The target compound’s secondary amine (vs. tertiary in ’s N,N-dimethyl analogs) may improve hydrogen-bonding capacity, critical for target engagement in drug design .

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(3-bromophenyl)pyrrolidin-3-amine, and how do reaction conditions influence yields?

This compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, palladium catalysts (e.g., PdCl₂(PPh₃)₂) combined with CuI in acetonitrile enable coupling of bromo/iodo aryl halides with pyrrolidine precursors . Reaction optimization should focus on:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.

- Catalyst loading : 5–10 mol% Pd catalysts balance cost and efficiency.

Yields typically range from 40–70%, with purity confirmed via HPLC (>95%) .

How is the structural integrity of this compound validated post-synthesis?

Key analytical methods include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm; pyrrolidine CH₂ at δ 2.5–3.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 281.05 for C₁₀H₁₂BrN₂⁺) .

- Melting point : Compare with literature values (e.g., ~190°C for analogous pyrrolidine derivatives) .

Advanced Research Questions

What strategies address discrepancies in reported biological activity data for brominated pyrrolidine derivatives?

Contradictions in bioactivity (e.g., IC₅₀ variations in enzyme assays) may arise from:

- Impurity profiles : Use LC-MS to detect trace intermediates (e.g., unreacted bromophenyl precursors) .

- Assay conditions : Standardize pH (7.4 for physiological mimicry) and incubation times .

- Comparative studies : Benchmark against structurally similar compounds (e.g., N-(4-bromophenyl)pyrrolidin-3-amine) to isolate substituent effects .

How can computational modeling predict the reactivity of this compound in drug-target interactions?

- Docking studies : Use AutoDock Vina to model binding to targets like dopamine receptors, leveraging the bromophenyl group’s hydrophobic interactions .

- DFT calculations : Analyze electron density maps to identify nucleophilic sites (e.g., pyrrolidine nitrogen) prone to protonation or alkylation .

- MD simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., 310 K, 1 atm) .

What are the challenges in optimizing catalytic systems for large-scale synthesis?

- Catalyst deactivation : Bromine residues may poison Pd catalysts; mitigate via ligand screening (e.g., bulky phosphines enhance stability) .

- Solvent recovery : Use recyclable solvents (e.g., ethanol/water mixtures) to reduce costs .

- Byproduct management : Employ column chromatography (silica gel, hexane/EtOAc eluent) to isolate pure product .

Methodological Considerations

How to design stability studies for this compound under varying storage conditions?

- Temperature : Store at 0–6°C to prevent thermal degradation (supported by analogous bromophenyl compounds) .

- Light exposure : Use amber vials to avoid photolytic debromination.

- Humidity control : Maintain <30% RH to prevent hydrolysis of the pyrrolidine ring .

What advanced spectroscopic techniques resolve structural ambiguities in halogenated amines?

- 2D NMR (COSY, NOESY) : Clarify spatial proximity of bromophenyl and pyrrolidine groups .

- X-ray crystallography : Determine absolute configuration for chiral centers (if applicable) .

- IR spectroscopy : Identify N-H stretching (~3200 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.